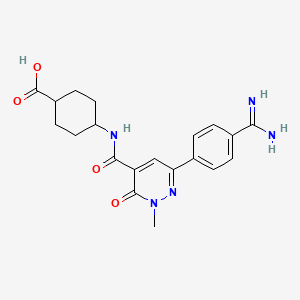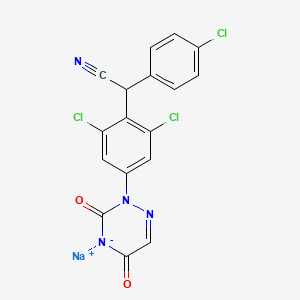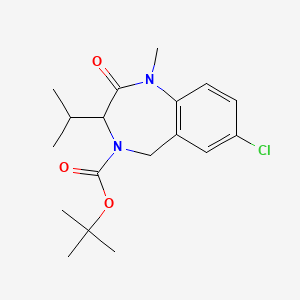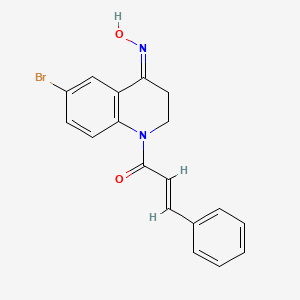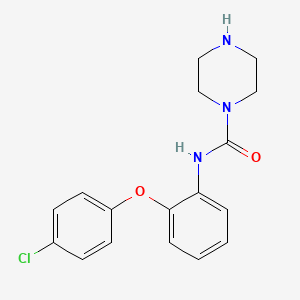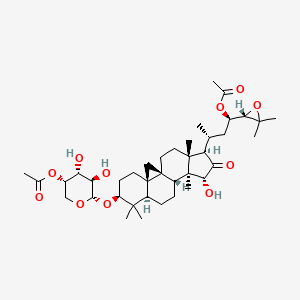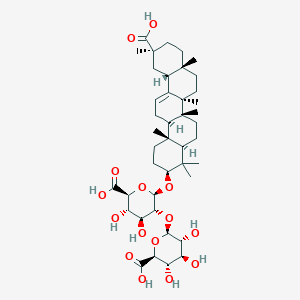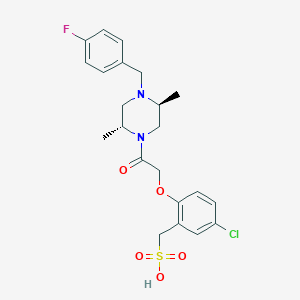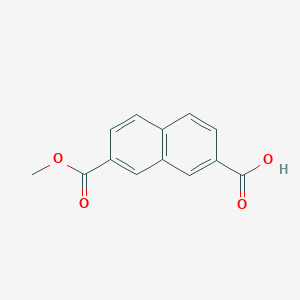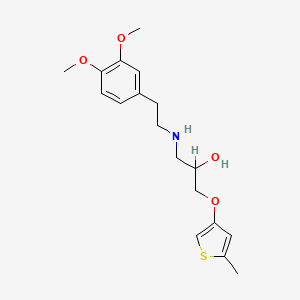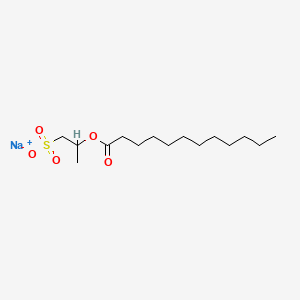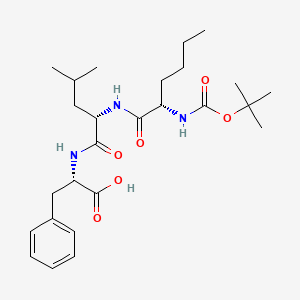
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine is a synthetic peptide compound that is often used in biochemical research. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound is composed of three amino acids: norleucine, leucine, and phenylalanine, linked together in a specific sequence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine typically involves the stepwise coupling of the amino acids norleucine, leucine, and phenylalanine. The process begins with the protection of the amino group of norleucine using di-tert-butyl dicarbonate to form the Boc-protected norleucine. This is followed by the coupling of Boc-norleucine with leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The resulting dipeptide is then coupled with phenylalanine under similar conditions to form the final tripeptide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can efficiently carry out the stepwise coupling of amino acids. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin support. The Boc-protecting group is removed using trifluoroacetic acid (TFA) after each coupling step, allowing the next amino acid to be added.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine can undergo several types of chemical reactions, including:
Deprotection Reactions: The Boc-protecting group can be removed using acidic conditions, such as treatment with TFA.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc-protecting group.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) or N-hydroxybenzotriazole (HOBt).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the peptide.
Coupling: Formation of longer peptide chains.
Hydrolysis: Release of individual amino acids.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying peptide synthesis and deprotection reactions.
Medicinal Chemistry: Investigated for its potential as a building block in the design of peptide-based drugs.
Protein Engineering: Utilized in the synthesis of custom peptides for protein engineering and structure-function studies.
Pharmaceutical Industry: Employed in the development of peptide therapeutics and as a reference compound in analytical methods.
Wirkmechanismus
The mechanism of action of N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine is primarily related to its role as a protected peptide intermediate. The Boc-protecting group prevents unwanted reactions at the amino group during peptide synthesis. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptides. The specific sequence of norleucine, leucine, and phenylalanine may also impart unique biological properties to the peptide, depending on its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyloxycarbonylglycyl-leucyl-phenylalanine: Similar structure but with glycine instead of norleucine.
N-tert-Butyloxycarbonylnorleucyl-alanyl-phenylalanine: Similar structure but with alanine instead of leucine.
N-tert-Butyloxycarbonylnorleucyl-leucyl-tyrosine: Similar structure but with tyrosine instead of phenylalanine.
Uniqueness
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine is unique due to its specific sequence of amino acids and the presence of the Boc-protecting group. This combination allows for selective deprotection and further peptide synthesis, making it a valuable intermediate in peptide chemistry.
Eigenschaften
CAS-Nummer |
77542-87-1 |
|---|---|
Molekularformel |
C26H41N3O6 |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H41N3O6/c1-7-8-14-19(29-25(34)35-26(4,5)6)22(30)27-20(15-17(2)3)23(31)28-21(24(32)33)16-18-12-10-9-11-13-18/h9-13,17,19-21H,7-8,14-16H2,1-6H3,(H,27,30)(H,28,31)(H,29,34)(H,32,33)/t19-,20-,21-/m0/s1 |
InChI-Schlüssel |
PNPGEHPADZCWTQ-ACRUOGEOSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
